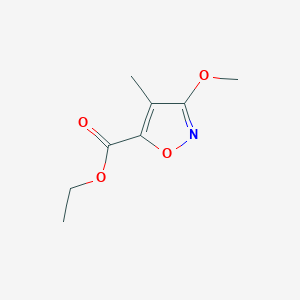

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is a chemical compound with the CAS Number: 206064-49-5. It has a molecular weight of 185.18 . The compound is in the form of a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-methoxy-4-methylisoxazole-5-carboxylate . The InChI code is 1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 . The InChI key is UVXYNACCCGVAGC-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the biomimetic synthesis of α-cyclopiazonic acid, a potent mycotoxin and secondary metabolite produced by certain fungi. This synthesis involves the conversion of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate and demonstrates the compound's versatility in organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Development of Biologically Active Compounds

Research has also focused on developing biologically active compounds using Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate. For example, studies have shown its involvement in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. These compounds have been tested for their auxin activities and effects on wheat gemma, highlighting the compound's potential in agricultural chemistry (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Pharmaceutical Applications

In pharmaceutical research, Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate has been employed in the synthesis of various drug candidates. For instance, its derivatives have been explored for their potential antitumor properties. One study demonstrated its use in creating benzocarbazoloquinones, compounds known for their anticancer activities (Rajeswaran & Srinivasan, 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXYNACCCGVAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NO1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2562882.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2562889.png)